3-Fluoro-2-iodo-6-methylbenzoic acid
Overview
Description
3-Fluoro-2-iodo-6-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-iodo-6-methylbenzoic acid can be synthesized through a multi-step process. One common method involves the iodination of 5-fluoro-2-methylbenzoic acid. The reaction typically uses N-iodo-succinimide (NIS) and palladium diacetate as catalysts in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at 110°C for 2 hours. After completion, the mixture is cooled, and the product is extracted and purified to obtain this compound with a high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while nucleophilic substitution can yield various substituted benzoic acids.
Scientific Research Applications
3-Fluoro-2-iodo-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-6-methylbenzoic acid depends on its application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, the fluorine and iodine atoms can influence the compound’s interaction with molecular targets, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Fluoro-6-methylbenzoic acid: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
3-Fluoro-2-iodo-6-methylbenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-fluoro-2-iodo-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHADRWAMJWATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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